1-(Benzyloxy)-2-methyl-4-vinylbenzene
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Overview
Description
1-(Benzyloxy)-2-methyl-4-vinylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a methyl group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-methyl-4-vinylbenzene can be synthesized through several methods. One common approach involves the benzylation of 2-methyl-4-vinylphenol using benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-methyl-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives.
- Reduction of the vinyl group yields ethyl-substituted benzene derivatives.
- Substitution reactions yield various halogenated or alkylated benzene derivatives .
Scientific Research Applications
1-(Benzyloxy)-2-methyl-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-methyl-4-vinylbenzene depends on its application:
In chemical reactions: The benzyloxy group can act as a leaving group in substitution reactions, while the vinyl group can participate in polymerization.
In biological systems: The compound may interact with cellular components, potentially disrupting microbial cell walls or interfering with metabolic pathways.
Comparison with Similar Compounds
1-(Benzyloxy)-2-methylbenzene: Lacks the vinyl group, making it less reactive in polymerization reactions.
1-(Benzyloxy)-4-vinylbenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 1-(Benzyloxy)-2-methyl-4-vinylbenzene is unique due to the combination of its benzyloxy, methyl, and vinyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-ethenyl-2-methyl-1-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-3-14-9-10-16(13(2)11-14)17-12-15-7-5-4-6-8-15/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGILMLLLUMQFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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